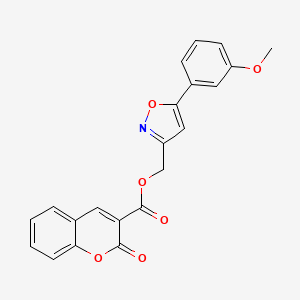

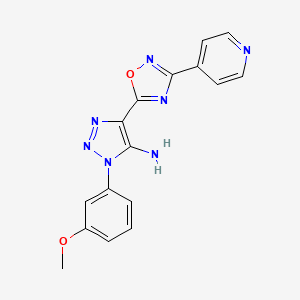

![molecular formula C19H28N2O4S B2497694 N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953209-32-0](/img/structure/B2497694.png)

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step organic reactions, starting from readily available or specifically synthesized precursors. A common approach might include the formation of the benzodioxine core, followed by the introduction of the sulfonamide group, and finally, the attachment of the cyclopentylpiperidinyl moiety. For instance, compounds with benzodioxane moieties have been synthesized through reactions involving amines and sulfonyl chlorides in the presence of bases like Na2CO3, indicating a potential pathway for assembling part of the target molecule's structure (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds often plays a significant role in their chemical reactivity and interaction with biological targets. The presence of the sulfonamide group can influence the molecule's hydrogen bonding capabilities, affecting its solubility, distribution, and activity within biological systems. The benzodioxine core and cyclopentylpiperidinyl group would add to the compound's three-dimensional structure, potentially affecting its ability to interact with specific enzymes or receptors.

Chemical Reactions and Properties

Sulfonamides, like the one described, are known for their role as antimicrobial agents, although their utility extends beyond this through various chemical reactions they can undergo. These include alkylation, acylation, and sulfonation, allowing for the creation of a wide range of derivatives with potentially varied biological activities (Ohkata et al., 1985).

科学的研究の応用

Enzyme Inhibition

- α-Glucosidase and Acetylcholinesterase Inhibition: Some sulfonamides with benzodioxane and acetamide moieties, closely related to the requested compound, exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

- Cyclooxygenase-2 (COX-2) Inhibition: A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, which include structural elements similar to the compound , were found to be potent and selective inhibitors of COX-2 (Penning et al., 1997).

Antibacterial and Antifungal Properties

- Antibacterial Activity: Derivatives of N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

- Antimicrobial and Antiproliferative Agents: N-ethyl-N-methylbenzenesulfonamide derivatives, related to the requested compound, showed significant antimicrobial and antiproliferative activities (Abd El-Gilil, 2019).

Enzymatic Interaction and Inhibition

- Interaction with Lipoamide Dehydrogenase: Sulfonamides, including structures resembling the compound , have been found to selectively inhibit mycobacterial lipoamide dehydrogenase, an important enzyme in metabolic and detoxifying processes in Mycobacterium tuberculosis (Bryk et al., 2013).

Anticancer Properties

- Cytotoxic Activities: Benzhydrylpiperazine derivatives, which are structurally related to the compound , showed notable in vitro cytotoxic activities against various cancer cell lines (Gurdal et al., 2013).

Drug Action and Synthesis

- Inhibition of Dihydropteroate Synthase: Sulfonamides, including those related to this compound, act as inhibitors of dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria (Achari et al., 1997).

Metabolic Studies

- In Vitro Metabolic Fate: Studies on the metabolic fate of synthetic cannabinoid receptor agonists structurally similar to the requested compound have been conducted to understand their breakdown and interaction within biological systems (Richter et al., 2022).

特性

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c22-26(23,17-5-6-18-19(13-17)25-12-11-24-18)20-14-15-7-9-21(10-8-15)16-3-1-2-4-16/h5-6,13,15-16,20H,1-4,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFHQIAXAATJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

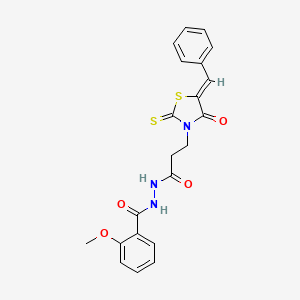

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)

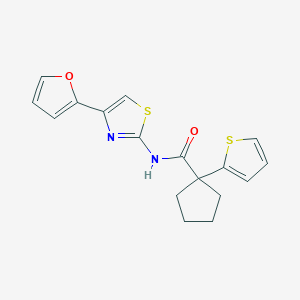

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)